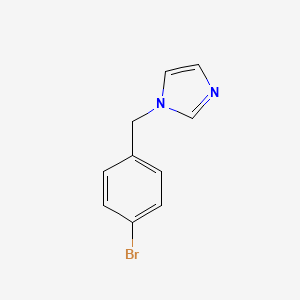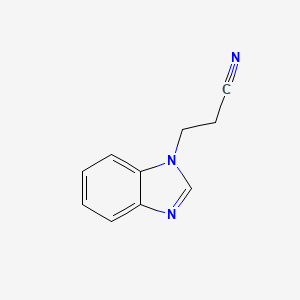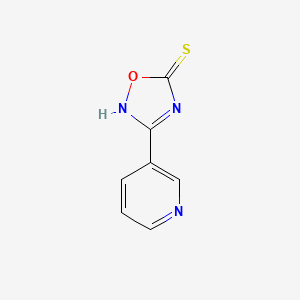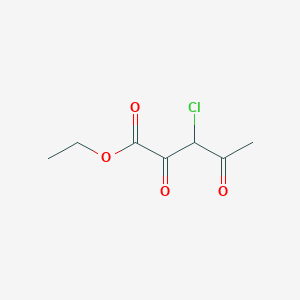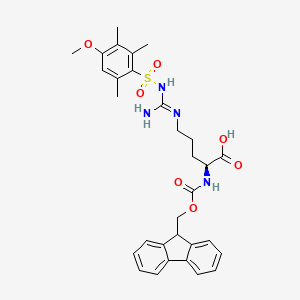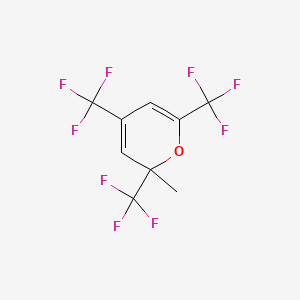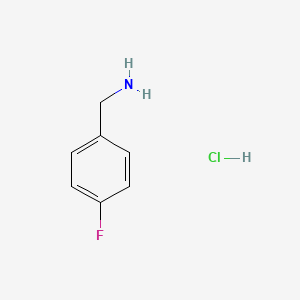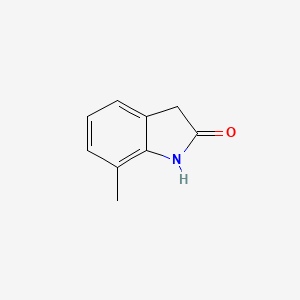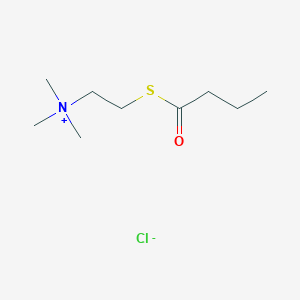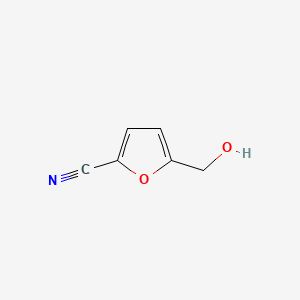
5-(Hidroximetil)furano-2-carbonitrilo
Descripción general
Descripción
5-(Hydroxymethyl)furan-2-carbonitrile is an organic compound with the molecular formula C6H5NO2. It is a derivative of furan, a heterocyclic organic compound, and contains both a hydroxymethyl group and a nitrile group.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)furan-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and materials with specific properties
Safety and Hazards
The safety data sheet for 5-(Hydroxymethyl)furan-2-carbonitrile indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302, H312, H315, H319, H332, and H335, indicating potential hazards if swallowed, in contact with skin, causing skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
Furan platform chemicals, including 5-(Hydroxymethyl)furan-2-carbonitrile, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This could lead to a shift in substantial parts of the chemical industry from petroleum refineries to biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being studied, and there is potential for a wide range of compounds to be economically synthesized from biomass via these chemicals .
Mecanismo De Acción
Target of Action
5-(Hydroxymethyl)furan-2-carbonitrile is a furan platform chemical It has been shown to have significant anticancer activities against the hela cell lines .
Mode of Action
Molecular docking studies have revealed that the catalytic active site cleft of certain enzymes forms more hydrogen bonds compared with other enzymes, providing a stable interaction between the substrate and the enzyme, and thus accelerating the catalytic efficiency of the enzyme .
Biochemical Pathways
FPCs can be economically synthesized from biomass and have a wide range of applications . The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
It has been shown to have significant anticancer activities against the hela cell lines .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 5-(Hydroxymethyl)furan-2-carbonitrile. For instance, the selective oxidation of 5-Hydroxymethylfurfural (HMF) in a γ-valerolactone (GVL) -water solvent system has been shown to increase the yield of 2,5-furandicarboxylic acid (FDCA), an emerging bio-based building-block with wide application .
Análisis Bioquímico
Biochemical Properties
5-(Hydroxymethyl)furan-2-carbonitrile plays a role in various biochemical reactions. It has been found to interact with enzymes such as aldehyde dehydrogenase (PaALDH64) from Pseudomonas aeruginosa PC-1 . The interaction between 5-(Hydroxymethyl)furan-2-carbonitrile and these enzymes is stable, which accelerates the catalytic efficiency of the enzyme .
Cellular Effects
Some studies suggest that it may have bacteriolytic effects on certain microorganisms, causing cell wall and membrane damage . It has also been found to have moderate cytotoxic activity on normal cells .
Molecular Mechanism
The molecular mechanism of 5-(Hydroxymethyl)furan-2-carbonitrile involves its interaction with biomolecules. For instance, it has been found to form hydrogen bonds with the catalytic active site cleft of PaALDH64, providing a stable interaction between the substrate and the enzyme, thus accelerating the catalytic efficiency of the enzyme .
Temporal Effects in Laboratory Settings
It is known that it can be analyzed using a reverse phase (RP) HPLC method with simple conditions .
Metabolic Pathways
5-(Hydroxymethyl)furan-2-carbonitrile is involved in various metabolic pathways. It is converted to its respective alcohols, which are relatively less toxic to microbial metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(Hydroxymethyl)furan-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then dehydrated to produce 5-(hydroxymethyl)furan-2-carbonitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of 5-(hydroxymethyl)furan-2-carbonitrile often involves the catalytic conversion of biomass-derived furfural. This process is advantageous due to the renewable nature of the starting material. The conversion typically involves catalytic hydrogenation followed by nitrile formation .
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)furan-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 5-formylfuran-2-carbonitrile or further to 5-carboxyfuran-2-carbonitrile.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Formylfuran-2-carbonitrile, 5-Carboxyfuran-2-carbonitrile
Reduction: 5-(Aminomethyl)furan-2-carbonitrile
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural: Similar structure but lacks the nitrile group.
5-Formylfuran-2-carbonitrile: Oxidized form of 5-(hydroxymethyl)furan-2-carbonitrile.
5-(Aminomethyl)furan-2-carbonitrile: Reduced form of 5-(hydroxymethyl)furan-2-carbonitrile
Uniqueness
5-(Hydroxymethyl)furan-2-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile functional groups, which provide it with distinct reactivity and potential for diverse applications in synthesis and materials science .
Propiedades
IUPAC Name |
5-(hydroxymethyl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOLIZQQNMUXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237549 | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89149-70-2 | |
| Record name | 5-(Hydroxymethyl)-2-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89149-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089149702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)furan-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxymethyl-2-furancarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE3Y5F8RJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
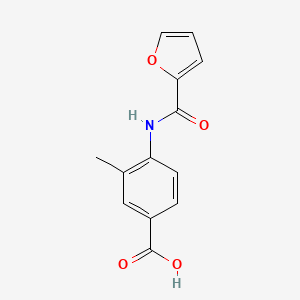
![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)
